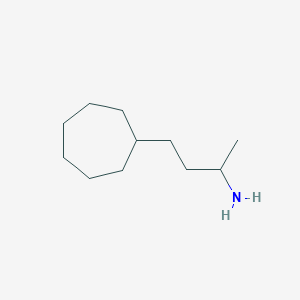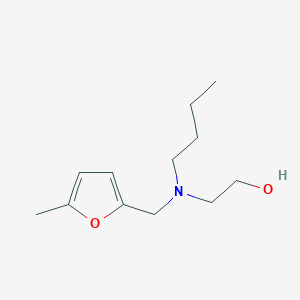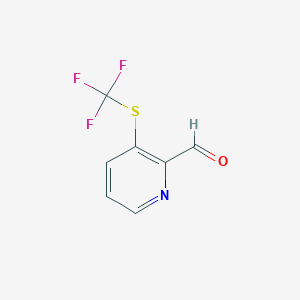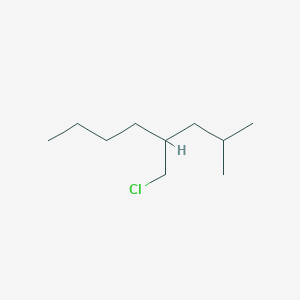
4-(Chloromethyl)-2-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methyloctane is an organic compound characterized by the presence of a chloromethyl group attached to the fourth carbon of a 2-methyloctane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyloctane typically involves the chloromethylation of 2-methyloctane. One common method is the reaction of 2-methyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, can also be employed to minimize the production of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-methyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-methyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the preparation of chloromethylated polymers, which are important in ion-exchange resins and other applications.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-methyloctane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional functional groups.
4-Chloromethyl styrene: An aromatic compound with a chloromethyl group, used in polymer chemistry.
Uniqueness
4-(Chloromethyl)-2-methyloctane is unique due to its aliphatic structure, which provides different reactivity and applications compared to aromatic chloromethyl compounds. Its linear chain structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H21Cl |
|---|---|
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
AJGPUHRERPKAQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


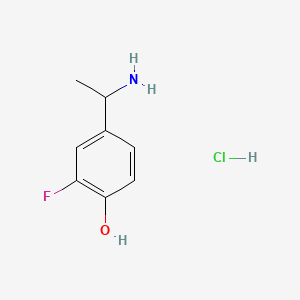
![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
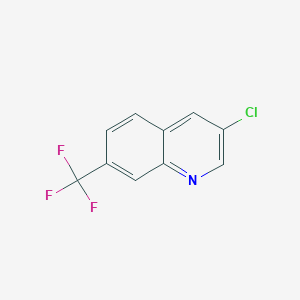
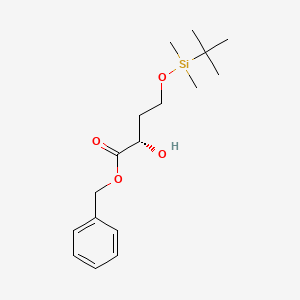
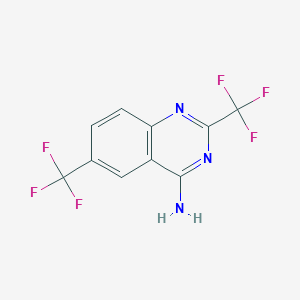
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

